molecular formula C8H4BrFO3 B12849245 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one

6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12849245
M. Wt: 247.02 g/mol
InChI Key: IQUXKDVUCWBBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . Another method involves the use of dichloromethane as the methylene donor under catalyst-free conditions with potassium phosphate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like acetonitrile or dichloromethane.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of salicylamides .

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

6-bromo-8-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-2H,3H2

InChI Key

IQUXKDVUCWBBCB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C=C2F)Br)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.